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Compound of Interest

Compound Name: 5-Iodo-1-methyl-1H-1,2,3-triazole

Cat. No.: B3026963 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-methyl-1H-
1,2,3-triazole

Foreword: The Synthetic and Spectroscopic
Imperative
For researchers, scientists, and professionals in drug development, the 1,2,3-triazole scaffold is

a cornerstone of modern medicinal chemistry, often serving as a bioisostere for amide bonds.

[1] The introduction of an iodine atom at the 5-position, as in 5-Iodo-1-methyl-1H-1,2,3-
triazole, creates a versatile synthetic handle for further molecular elaboration through cross-

coupling reactions, making it a valuable building block.[1][2]

This guide provides a comprehensive technical overview of the spectroscopic characterization

of 5-Iodo-1-methyl-1H-1,2,3-triazole. While direct, consolidated experimental data for this

specific molecule is not extensively published, this document outlines the expected spectral

features and the rigorous methodologies required for their validation. By synthesizing data from

structurally analogous compounds and first principles of spectroscopy, we present a self-

validating workflow that ensures scientific integrity from synthesis to final characterization.

The Synthetic Pathway: A Foundation for Analysis
The structural confirmation of any compound begins with a robust and well-understood

synthetic protocol. The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is reliably achieved
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through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by iodination.[3][4]

For the target molecule, 5-Iodo-1-methyl-1H-1,2,3-triazole, a plausible and efficient route

involves the reaction of methyl azide with an iodoalkyne.

Experimental Protocol: Synthesis of 5-Iodo-1-methyl-1H-
1,2,3-triazole
This protocol is adapted from established methods for the synthesis of related 5-iodo-1,2,3-

triazoles.[5]

Step 1: Preparation of Methyl Azide Solution

Dissolve sodium azide in water.

Add methyl iodide to the solution.

Causality: This reaction generates methyl azide in situ. Due to its volatile and potentially

explosive nature, it is typically used directly in solution without isolation.

Step 2: 1,3-Dipolar Cycloaddition

To a solution of iodoacetylene in a suitable solvent like THF, add the prepared methyl azide

solution.

Introduce a copper(I) catalyst, such as copper(I) iodide (CuI), to the reaction mixture.[5]

Stir the reaction at room temperature until Thin Layer Chromatography (TLC) analysis

indicates the complete consumption of the starting materials.[5]

Causality: The copper(I) catalyst is essential for mediating the cycloaddition between the

azide and the alkyne, ensuring the regioselective formation of the 1,4-disubstituted triazole

ring.[3][4]

Step 3: Work-up and Purification

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the pure 5-
Iodo-1-methyl-1H-1,2,3-triazole.

Starting Materials Reaction Conditions

Methyl Azide (CH₃N₃)

Cu(I) Catalyst (e.g., CuI)

Iodoacetylene (HC≡CI)

5-Iodo-1-methyl-1H-1,2,3-triazole

1,3-Dipolar
Cycloaddition

Solvent (THF) Synthetic Workflow for 5-Iodo-1-methyl-1H-1,2,3-triazole

Click to download full resolution via product page

Caption: Synthetic Workflow for 5-Iodo-1-methyl-1H-1,2,3-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For 5-Iodo-1-methyl-1H-1,2,3-triazole, both ¹H and ¹³C NMR are required for unambiguous

characterization.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve ~5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[5][6]

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like HSQC and

HMBC for definitive assignments.

Predicted ¹H NMR Spectrum
The structure of 5-Iodo-1-methyl-1H-1,2,3-triazole contains two distinct proton environments:

the methyl group protons and the triazole ring proton.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.8 - 8.0 Singlet 1H C4-H

The proton on
a 1,2,3-triazole
ring typically
appears in this
downfield
region due to
the aromatic
and electron-
withdrawing
nature of the
heterocycle.

| ~4.1 - 4.3 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is

deshielded and typically appears in this region. Data from similar N-alkylated triazoles supports

this prediction.[7] |

Predicted ¹³C NMR Spectrum
The molecule has three unique carbon atoms: the triazole ring carbons (C4 and C5) and the

methyl carbon.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~125 - 130 C4

The protonated carbon of
the triazole ring is
expected in this aromatic
region.

~75 - 85 C5

The direct attachment of the

highly electronegative iodine

atom causes significant upfield

shifting of the C5 carbon. This

is a characteristic feature of

iodo-substituted aromatic and

heteroaromatic rings.[6]

| ~35 - 40 | N-CH₃ | The N-methyl carbon is expected in this typical range for N-alkyl groups. |

N-CH₃

¹H: ~4.2 ppm
¹³C: ~38 ppm

C4-H
¹H: ~7.9 ppm

¹³C: ~128 ppm

C5-I
¹³C: ~80 ppm Predicted NMR Assignments for 5-Iodo-1-methyl-1H-1,2,3-triazole

Click to download full resolution via product page

Caption: Predicted NMR Assignments for 5-Iodo-1-methyl-1H-1,2,3-triazole.

Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
Method: Use an Attenuated Total Reflectance (ATR) FTIR spectrometer for rapid analysis of

the solid sample.

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
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Background Correction: Perform a background scan before analyzing the sample.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Infrared (IR) Data

Wavenumber (cm⁻¹)
Functional Group
Assignment

Rationale

~3100 - 3150
C-H stretching (triazole
ring)

Characteristic for C-H
bonds on
aromatic/heteroaromatic
rings.

~2950 - 3000 C-H stretching (methyl group)
Typical for aliphatic C-H

stretching vibrations.

~1450 - 1600
C=N and N=N stretching

(triazole ring)

The triazole ring exhibits

characteristic stretching

vibrations in this region.[8]

~1000 - 1200 C-N stretching

Expected for the bonds

between the ring carbons and

nitrogens, and the N-methyl

bond.

| ~500 - 600 | C-I stretching | The carbon-iodine bond vibration is expected in the far-IR region.

|

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the

molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an Electrospray

Ionization (ESI) source.[5][6]
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) and introduce it into the mass spectrometer.

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecular ion

[M+H]⁺.

Predicted Mass Spectrometry Data
The molecular formula for 5-Iodo-1-methyl-1H-1,2,3-triazole is C₃H₄IN₃.

Monoisotopic Mass: 208.9450 g/mol

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

m/z (Predicted) Ion Rationale

| 209.9523 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI-MS.

The high-resolution mass confirms the elemental composition. |

Expected Fragmentation Pathways: Under mass spectrometric conditions, the 1,2,3-triazole

ring can undergo characteristic fragmentation.

Loss of N₂: A common fragmentation pathway for triazoles involves the neutral loss of a

nitrogen molecule (N₂), which would result in a fragment ion.[9]

Loss of Iodine: Cleavage of the C-I bond could lead to the loss of an iodine radical (I•).

Loss of Methyl Group: Fragmentation involving the loss of the methyl radical (•CH₃) is also

possible.

Conclusion: A Validated Approach
The characterization of 5-Iodo-1-methyl-1H-1,2,3-triazole is a multi-faceted process where

each spectroscopic technique provides a piece of the structural puzzle. By combining a reliable

synthetic protocol with a detailed analysis of NMR, IR, and MS data, researchers can

unambiguously confirm the identity and purity of this valuable synthetic intermediate. The

predictive data and protocols outlined in this guide offer a robust framework for scientists in the
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field, ensuring that subsequent research and development efforts are built upon a foundation of

validated chemical identity and scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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